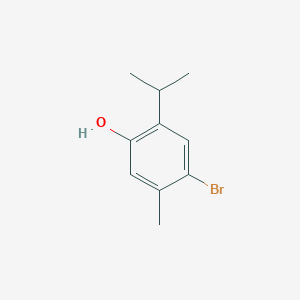
Vermella
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Vermella involves intricate chemical reactions that allow for the creation of complex structures from simpler precursors. For instance, the synthesis of heterocyclic diaminogermylenes demonstrates the influence of anellation on their properties and structures. This process involves the dilithiation of aromatic ortho-diamino compounds followed by reaction with GeCl2(dioxane), showcasing a method to create complex cyclic structures that are crucial for understanding the synthesis routes that could be applied to Vermella-like compounds (Kühl, Lönnecke, & Heinicke, 2001).
Molecular Structure Analysis
The analysis of molecular structures is pivotal in understanding the physical and chemical behavior of compounds. Techniques such as crystallography have been employed to elucidate the structures of complex molecules, providing insight into their stability and reactivity. For example, the crystal structure determinations of synthesized cyclic germylenes give evidence of their monomer nature and the lack of interactions between Ge(II) and basic pyridine N-atom, illustrating the significance of molecular structure in predicting the behavior of similar compounds (Kühl, Lönnecke, & Heinicke, 2001).
Chemical Reactions and Properties
The reactivity and properties of compounds like Vermella are largely determined by their chemical structure. The systematic exploration of chemical reactions using global reaction route mapping (GRRM) strategies provides a comprehensive understanding of complex chemical reaction mechanisms, which is crucial for predicting the behavior of compounds under various conditions (Maeda, Ohno, & Morokuma, 2013).
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structure and synthesis. Techniques like Raman spectroscopy have been utilized for the direct analysis of fermentation products, highlighting the importance of physical property analysis in understanding the applications and functionalities of compounds in various industries (Shope, Vickers, & Mann, 1987).
Chemical Properties Analysis
Understanding the chemical properties of compounds involves studying their reactivity, stability, and interaction with other substances. Research on the biosynthesis of complex natural products, such as thermorubin, provides insight into the enzymatic processes and chemical transformations that could be relevant for the synthesis and modification of Vermella-like compounds. This includes the conversion of phenols to pyrones, an unusual mechanism that highlights the diversity of chemical properties and reactions that can occur in natural and synthetic pathways (McCord, Kohanov, & Lowell, 2022).
Propriétés
IUPAC Name |
4-bromo-5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQWWYOUYOECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164583 |
Source


|
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vermella | |
CAS RN |
15062-34-7 |
Source


|
| Record name | 6-Bromothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vermella | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vermella | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

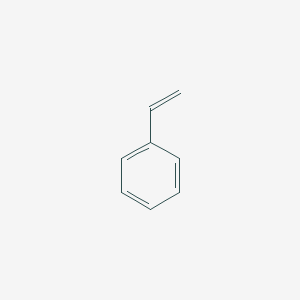
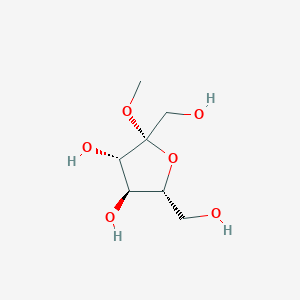
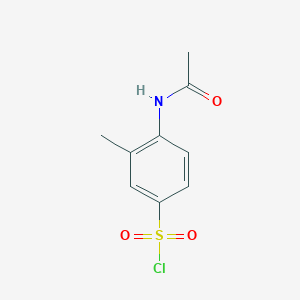

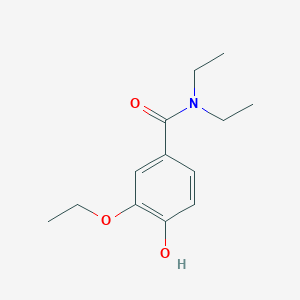
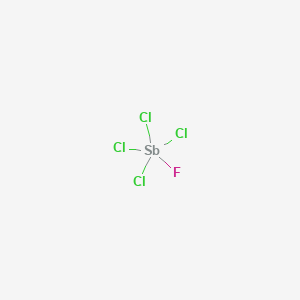
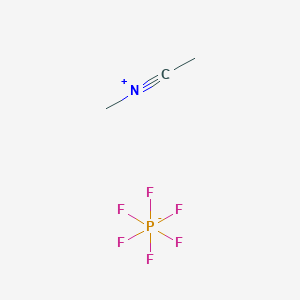
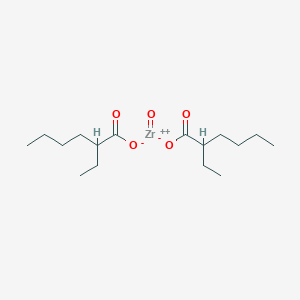



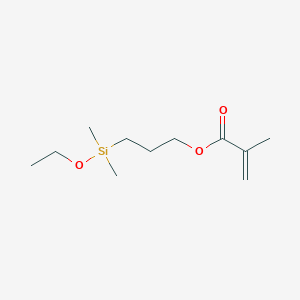
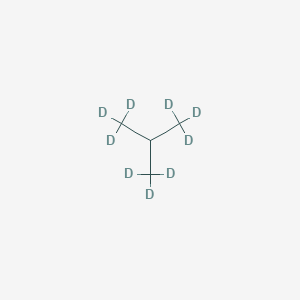
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)